molecular formula C8H14N2O6 B1333838 Ser-Glu CAS No. 6403-16-3

Ser-Glu

Cat. No.: B1333838
CAS No.: 6403-16-3
M. Wt: 234.21 g/mol
InChI Key: LAFKUZYWNCHOHT-WHFBIAKZSA-N
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Description

Ser-Glu is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Glu typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-3-hydroxypropanoic acid with a suitable pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ser-Glu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxo derivatives, while reduction results in amino alcohols .

Scientific Research Applications

Ser-Glu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ser-Glu involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ser-Glu is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

6403-16-3

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1

InChI Key

LAFKUZYWNCHOHT-WHFBIAKZSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

sequence

SE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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